A Comprehensive Technical Guide to (R)-Boroleu-(+)-pinanediol-HCl
A Comprehensive Technical Guide to (R)-Boroleu-(+)-pinanediol-HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Boroleu-(+)-pinanediol hydrochloride, a critical chiral intermediate in the synthesis of various therapeutic agents, most notably the proteasome inhibitor Bortezomib. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Structure and IUPAC Name
(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral organoboron compound. The pinanediol group serves as a chiral auxiliary, enabling stereoselective synthesis.
Chemical Structure:
(A simplified 2D representation. The full 3D structure can be found in chemical databases.)
IUPAC Name: (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride[1].
Physicochemical Properties
A summary of the key physicochemical properties of (R)-Boroleu-(+)-pinanediol-HCl is presented in the table below. These computed properties are essential for understanding its behavior in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉BClNO₂ | PubChem[1] |
| Molecular Weight | 301.7 g/mol | PubChem[1] |
| Exact Mass | 301.1979870 Da | PubChem[1] |
| Appearance | White to off-white powder | Inno Pharmchem |
| Purity | ≥95.0% to ≥99.0% | Inno Pharmchem, Falcon Life Sciences[2][3] |
| Topological Polar Surface Area | 44.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Role in Drug Development
(R)-Boroleu-(+)-pinanediol-HCl and its trifluoroacetate counterpart are crucial intermediates in the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma[4][5][6]. The boronic acid functionality and the specific stereochemistry provided by this intermediate are essential for the biological activity of Bortezomib, which targets the 26S proteasome, a key regulator of protein degradation in cells[5]. The use of this chiral building block allows for the efficient and stereocontrolled synthesis of the final active pharmaceutical ingredient (API)[4][7].
Experimental Protocols
The synthesis of (R)-Boroleu-(+)-pinanediol-HCl is a multi-step process that leverages the stereodirecting effect of the (+)-pinanediol chiral auxiliary. The key transformation is the Matteson homologation reaction. While specific process parameters can vary, the following represents a general, widely cited methodology.
Protocol 1: Synthesis of the α-chloro boronic ester intermediate
This protocol describes the Matteson homologation to create the key carbon-boron bond with the correct stereochemistry.
Materials:
-
(+)-Pinanediol isobutylboronate
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Zinc Chloride (ZnCl₂) (optional but recommended)
Procedure:
-
LDA Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium to form lithium diisopropylamide (LDA).
-
Boronate Complex Formation: In a separate flask, dissolve (+)-pinanediol isobutylboronate and dichloromethane in anhydrous THF and cool to -100 °C using a liquid nitrogen/ether bath.
-
Homologation: Slowly add the prepared LDA solution to the boronic ester solution while maintaining the temperature at or below -95 °C. The reaction is highly exothermic and requires careful temperature control.
-
Rearrangement: After the addition is complete, stir the mixture for 15-30 minutes. The addition of a solution of anhydrous zinc chloride in THF can catalyze the rearrangement and improve the diastereomeric ratio[6].
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude α-chloro boronic ester. This intermediate is often used in the next step without further purification.
Protocol 2: Amination and Salt Formation
This protocol details the displacement of the chloride with an amino group and the subsequent formation of the hydrochloride salt.
Materials:
-
Crude (+)-Pinanediol (R)-1-chloro-3-methylbutane-1-boronate
-
Lithium hexamethyldisilazide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
Amination: Dissolve the crude α-chloro boronic ester in anhydrous THF and cool to -78 °C. Slowly add a solution of LiHMDS in THF. Stir the reaction at -78 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours[8].
-
Deprotection and Salt Formation: Cool the reaction mixture to 0 °C. To obtain the hydrochloride salt, carefully add a solution of hydrochloric acid. This will protonate the amine and precipitate the hydrochloride salt.
-
Isolation: The precipitated solid can be collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield (R)-Boroleu-(+)-pinanediol-HCl.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (R)-Boroleu-(+)-pinanediol-HCl.
References
- 1. (R)-BoroLeu-(+)-Pinanediol hydrochloride | C15H29BClNO2 | CID 46911940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. (R)-BoroLeu-(+)-Pinanediol-HCl, CasNo.779357-85-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
